Fsp3 Carbon Saturation vs. Benzene: A Quantitative Three-Dimensionality Advantage
The spiro[3.3]heptane core in 2-ethoxycarbonylspiro[3.3]heptane-2-carboxylic acid achieves an Fsp3 value of 0.818, compared to Fsp3 = 0 for a benzene ring (the canonical 'flatland' bioisostere it replaces) and Fsp3 = 1.0 for the unsubstituted spiro[3.3]heptane hydrocarbon [1][2]. This high sp3 fraction is directly correlated with improved clinical success rates in drug discovery: Lovering et al. demonstrated that compounds with Fsp3 ≥ 0.45 are significantly more likely to progress from discovery through clinical trials than compounds with Fsp3 < 0.45 [3]. The 2-ethoxycarbonyl derivative retains 82% of the scaffold's maximum sp3 character while incorporating two functional handles, making it an optimal balance of three-dimensionality and synthetic tractability compared to the unsubstituted scaffold (Fsp3 = 1.0 but no functionality) or an aromatic phenyl ring (Fsp3 = 0, planar geometry) [4].
| Evidence Dimension | Fraction of sp3-hybridized carbons (Fsp3) |
|---|---|
| Target Compound Data | Fsp3 = 0.818 |
| Comparator Or Baseline | Benzene ring: Fsp3 = 0; Unsubstituted spiro[3.3]heptane: Fsp3 = 1.0; Methyl ester analog (CAS 1888829-23-9): Fsp3 = 0.800 |
| Quantified Difference | ΔFsp3 = +0.818 vs. benzene; ΔFsp3 = -0.182 vs. unsubstituted spiro[3.3]heptane |
| Conditions | Calculated from molecular formula (C11H16O4); sp3 carbons = 9, total carbons = 11; source: Chemspace structural data |
Why This Matters
The elevated Fsp3 value of 0.818 directly supports selection of this compound as a three-dimensional building block for fragment-based drug discovery programs targeting improved clinical attrition rates, with the functional handles enabling immediate incorporation into lead molecules.
- [1] Chemspace. 2-(Ethoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid, CSSB00039891158. Fsp3 = 0.818. Available at: https://chem-space.com/CSSB00039891158-578E8F (accessed 2026-04-29). View Source
- [2] Goh, Y. E.; Pflueger, J. J.; Mulcair, M.; Hayes, M. A.; Keto, A. B.; Polyak, S. W.; Huth, M. E.; Schittenhelm, R. B.; Barnard, R. T.; Huber, T.; Otting, G.; Trowell, S. C.; Gell, D. A.; Anderson, R. F.; Silva, M. A. S.; Piggott, M. J. Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. Org. Lett. 2025, 27, 7254–7259. View Source
- [3] Lovering, F.; Bikker, J.; Humblet, C. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. J. Med. Chem. 2009, 52, 6752–6756. View Source
- [4] Prysiazhniuk, K.; et al. Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angew. Chem. Int. Ed. 2024, 63, e202316557. View Source
